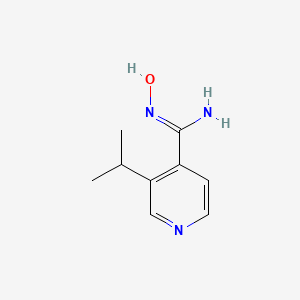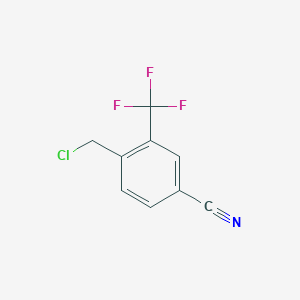
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a chloromethyl group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the radical trifluoromethylation of benzonitrile derivatives, followed by chloromethylation under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of specific catalysts and solvents to facilitate the reaction and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can react with the chloromethyl group.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitrile derivatives.
Scientific Research Applications
4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-3-(trifluoromethyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s stability and bioavailability, while the chloromethyl group can participate in various chemical reactions, facilitating the formation of active intermediates.
Comparison with Similar Compounds
4-(Trifluoromethyl)benzonitrile: Lacks the chloromethyl group but shares the trifluoromethyl and benzonitrile core.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains a fluorine atom instead of a chloromethyl group.
Properties
Molecular Formula |
C9H5ClF3N |
|---|---|
Molecular Weight |
219.59 g/mol |
IUPAC Name |
4-(chloromethyl)-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H5ClF3N/c10-4-7-2-1-6(5-14)3-8(7)9(11,12)13/h1-3H,4H2 |
InChI Key |
UUYUMIYSBTWHKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


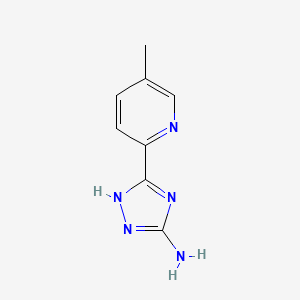
![4,6-Dibromo-3-(chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13667528.png)
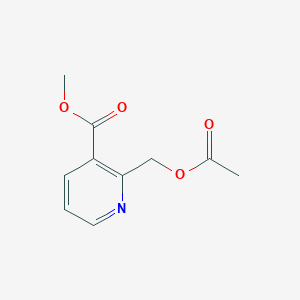
![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13667530.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13667561.png)
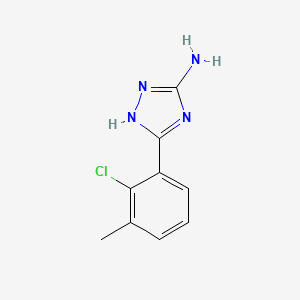
![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)
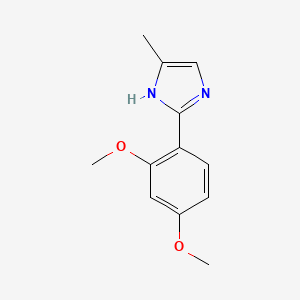
![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)
![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

![4-(Hydroxymethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13667599.png)
